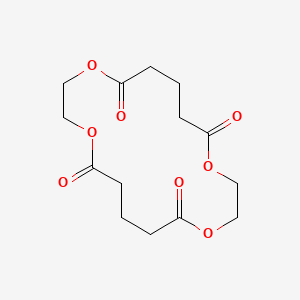
1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone is a complex organic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. These compounds are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone typically involves the cyclization of linear polyethers. One common method involves the reaction of diethylene glycol with formaldehyde under acidic conditions to form the cyclic ether. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ether groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate various molecules.
Industry: Utilized in the separation and purification of metal ions from mixtures.
Wirkmechanismus
The mechanism by which 1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups in the compound’s structure coordinate with the cations, stabilizing them and facilitating their transport or separation. This property is particularly useful in applications such as ion exchange and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties but contains nitrogen atoms in the ring.
Kryptofix 22: A well-known crown ether used in similar applications but with a different ring size and structure.
Diaza-18-crown-6: Similar to 1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone but with additional nitrogen atoms.
Uniqueness
This compound is unique due to its specific ring size and the absence of nitrogen atoms, which gives it distinct complexation properties and makes it suitable for specific applications where other crown ethers may not be as effective.
Eigenschaften
CAS-Nummer |
74783-06-5 |
|---|---|
Molekularformel |
C14H20O8 |
Molekulargewicht |
316.30 g/mol |
IUPAC-Name |
1,4,10,13-tetraoxacyclooctadecane-5,9,14,18-tetrone |
InChI |
InChI=1S/C14H20O8/c15-11-3-1-4-12(16)20-8-10-22-14(18)6-2-5-13(17)21-9-7-19-11/h1-10H2 |
InChI-Schlüssel |
YBMWKRQIRCRFRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OCCOC(=O)CCCC(=O)OCCOC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


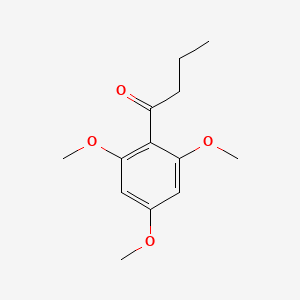
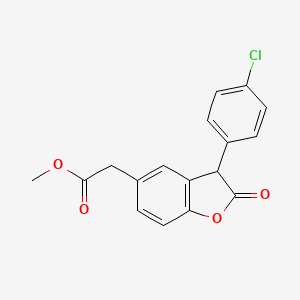
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
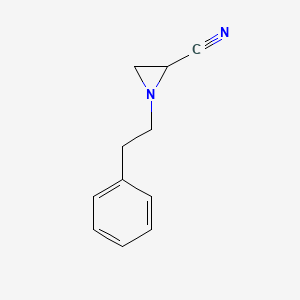
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
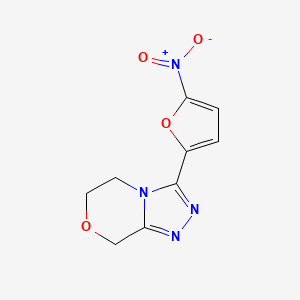
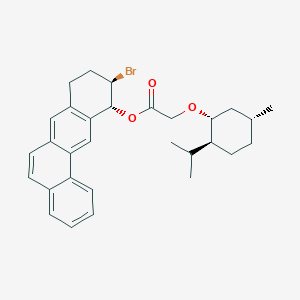
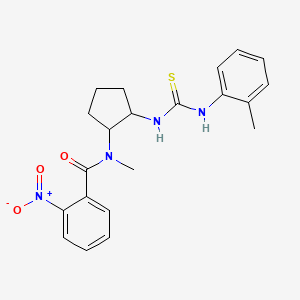
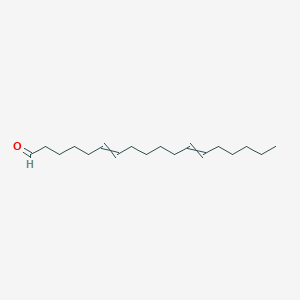
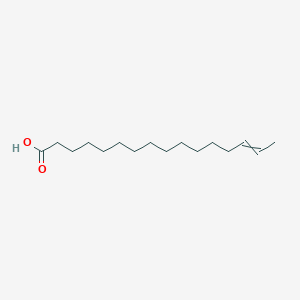
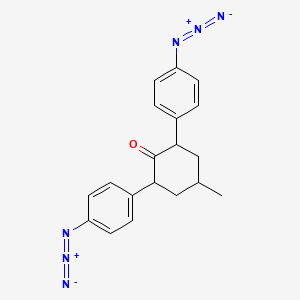
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
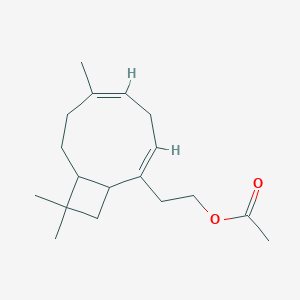
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
